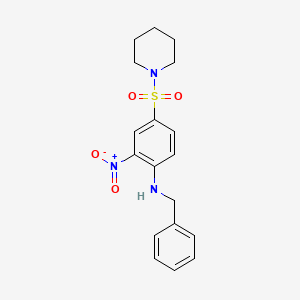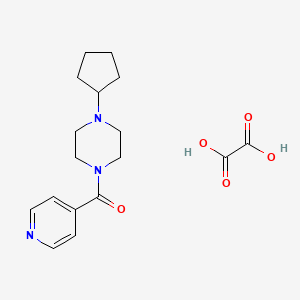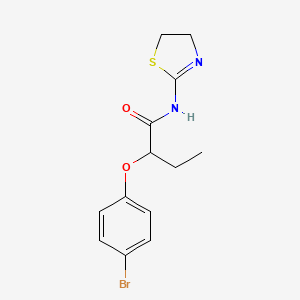
N-benzyl-2-nitro-4-piperidin-1-ylsulfonylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-nitro-4-piperidin-1-ylsulfonylaniline is a complex organic compound that features a piperidine ring, a benzyl group, a nitro group, and a sulfonyl group. This compound is part of the piperidine derivatives, which are known for their significant roles in pharmaceutical and chemical industries due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-nitro-4-piperidin-1-ylsulfonylaniline typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of phenylsilane to promote the formation and reduction of imine, followed by cyclization and reduction of the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-nitro-4-piperidin-1-ylsulfonylaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of functionalized piperidine compounds .
Scientific Research Applications
N-benzyl-2-nitro-4-piperidin-1-ylsulfonylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-benzyl-2-nitro-4-piperidin-1-ylsulfonylaniline involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The nitro and sulfonyl groups can also participate in redox reactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-piperidone: A versatile building block in pharmaceutical synthesis.
N-Methyl-4-piperidone: Used in the synthesis of various medicinal compounds.
4-Amino-1-benzylpiperidine: Known for its biological activities.
Uniqueness
N-benzyl-2-nitro-4-piperidin-1-ylsulfonylaniline is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-2-nitro-4-piperidin-1-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-21(23)18-13-16(26(24,25)20-11-5-2-6-12-20)9-10-17(18)19-14-15-7-3-1-4-8-15/h1,3-4,7-10,13,19H,2,5-6,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRFNQUMBBPQQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)NCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5167192.png)
![(3aS*,5S*,9aS*)-5-(2,1,3-benzothiadiazol-5-yl)-2-(3-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5167194.png)
![2-chloro-4-{5-[(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5167196.png)

![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-isopropylacetamide)](/img/structure/B5167205.png)

![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5167219.png)

![(5E)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-1-(3-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5167256.png)

![N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-4-ethylcyclohexan-1-amine](/img/structure/B5167265.png)
![2-fluoro-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide](/img/structure/B5167284.png)
![2-amino-4-naphthalen-2-yl-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5167289.png)

